Benzo[c][1,2,5]thiadiazol-5-yl(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone
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Overview
Description
Benzo[c][1,2,5]thiadiazol-5-yl(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H16FN3O3S2 and its molecular weight is 405.46. The purity is usually 95%.
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Scientific Research Applications
Molecular Synthesis and Structural Analysis
The compound has been a subject of interest in synthesizing novel bioactive heterocycles. For example, a study detailed the synthesis and structural exploration of a related compound, which was evaluated for antiproliferative activity. The molecular structure of this compound was characterized using various spectroscopic methods and confirmed by X-ray diffraction studies. Such compounds often exhibit interesting biological activities, making them potential candidates for further drug development (Prasad et al., 2018).
Antimicrobial Activity
Compounds with similar structural frameworks have been investigated for their antimicrobial properties. For instance, benzothiazole derivatives were synthesized and exhibited variable and modest activity against strains of bacteria and fungi. This suggests the potential for these compounds to be developed into new antimicrobial agents with specific target profiles (Patel et al., 2011).
Anticonvulsant Agents
Derivatives of the compound have been explored as sodium channel blockers and anticonvulsant agents. One study synthesized a series of derivatives and evaluated their anticonvulsant activities, revealing significant potential in this area. The findings indicate that modifications to the compound can lead to significant bioactive properties, highlighting the importance of such compounds in medicinal chemistry (Malik & Khan, 2014).
Optical and Photophysical Properties
Another area of research has focused on the optical and photophysical properties of benzothiadiazole derivatives. These compounds have been found to exhibit large two-photon and excited-state absorption, making them attractive for applications in optical materials and technologies. The investigation of such properties can lead to the development of novel materials for photonic and electronic devices (Belfield et al., 2014).
Theoretical Studies and Computational Analysis
Theoretical studies and density functional theory (DFT) calculations have been employed to investigate the properties of related compounds. These studies provide insights into the molecular structures, electronic properties, and reactivity of these compounds, contributing to a deeper understanding of their potential applications. Computational analysis can guide the design and synthesis of new derivatives with optimized properties for various applications (Karthik et al., 2021).
Mechanism of Action
Target of Action
Compounds based on the benzo[c][1,2,5]thiadiazole (btz) motif, which this compound contains, have been extensively researched for use in photovoltaics or as fluorescent sensors .
Mode of Action
The mode of action of this compound is likely related to its electron donor-acceptor (D-A) system. The BTZ motif is a strongly electron-accepting moiety . During light absorption, an intramolecular charge transfer mechanism occurs, with electron density transferring from the aryl donor groups to the particle orbital localized on the BTZ group .
Biochemical Pathways
Compounds with the btz motif have been used as potential visible-light organophotocatalysts . This suggests that they may interact with biochemical pathways involving light-sensitive reactions.
Result of Action
Compounds with the btz motif have been used as fluorescent sensors or bioimaging probes for lipid droplets, mitochondria, and plasma membranes . This suggests that they may have effects at the molecular and cellular level.
Action Environment
The use of light as a “traceless” reagent has been discussed in the context of compounds with the btz motif . This suggests that light conditions may influence the compound’s action.
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3S2/c19-13-2-4-14(5-3-13)27(24,25)15-7-9-22(10-8-15)18(23)12-1-6-16-17(11-12)21-26-20-16/h1-6,11,15H,7-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGRCICYMYFRIBK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.